molecular formula C13H19N3O B2386971 {2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine CAS No. 1282773-21-0

{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine

Cat. No.: B2386971
CAS No.: 1282773-21-0
M. Wt: 233.315
InChI Key: RMHPJWMKIYHRAN-UHFFFAOYSA-N
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Description

{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities. Research into similar benzimidazole-based compounds has demonstrated potential antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects, making this chemical class a versatile template for developing new therapeutic agents . The specific molecular architecture of this amine-functionalized derivative, featuring a 2-methoxyethyl substitution, positions it as a valuable intermediate for structure-activity relationship (SAR) studies. It serves as a key building block for the design and synthesis of novel compounds targeting various biological pathways. Furthermore, given that benzimidazole derivatives can function as ligands for central nervous system (CNS) targets—for instance, some benzodiazepine drugs share a similar structural motif and act as positive allosteric modulators of the GABA A receptor —this compound offers research utility in neuroscience and neuropharmacology. Its primary research value lies in its application as a sophisticated synthetic intermediate for probing biochemical mechanisms and creating new chemical entities for preclinical investigation.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-8-7-13-15-11-5-3-4-6-12(11)16(13)9-10-17-2/h3-6,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPJWMKIYHRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=CC=CC=C2N1CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine

The benzodiazole ring is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or alkylating agents. For example, refluxing o-phenylenediamine with glycolic acid in dimethylformamide (DMF) yields 2-hydroxymethylbenzimidazole. Adapting this method, 2-methoxyethanol can replace glycolic acid under acidic conditions to introduce the 2-methoxyethyl group at position 1.

Reaction Conditions :

  • Solvent: DMF or ethanol.
  • Temperature: 90–100°C.
  • Catalyst: None (thermal cyclization).

Palladium-Catalyzed Intramolecular Cyclization

Palladium complexes like Pd₂(dba)₃ facilitate cyclization of brominated intermediates. For instance, o-bromophenylacetylated amines undergo intramolecular C–N coupling to form benzodiazoles. Applying this strategy, a brominated precursor with a pre-installed methoxyethyl group cyclizes in the presence of Pd₂(dba)₃ and Xantphos ligand, achieving yields up to 75%.

Functionalization at Position 2

Alkylation of 2-Aminobenzodiazole

The ethylmethylamine side chain is introduced via nucleophilic substitution. Reacting 1-(2-methoxyethyl)-1H-benzodiazol-2-amine with 2-chloro-N-methylethylamine in acetone with K₂CO₃ affords the target compound.

Optimized Parameters :

  • Base: Anhydrous K₂CO₃.
  • Solvent: Acetone.
  • Temperature: 60°C (3 hours).

Reductive Amination

An alternative route employs reductive amination of 2-(1H-benzodiazol-2-yl)acetaldehyde with methylamine . Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature yields the secondary amine.

Purification and Salt Formation

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) to isolate the free base. Subsequent treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt, characterized by a melting point of 214–216°C.

Analytical Characterization

Property Value Method
Molecular Weight 306.23 g/mol (dihydrochloride) Mass Spectrometry
Melting Point 214–216°C DSC
Purity >95% HPLC

Spectroscopic Data :

  • ¹H NMR (D₂O) : δ 3.28 (s, 3H, OCH₃), 3.52–3.60 (m, 4H, CH₂OCH₃), 4.02 (t, 2H, NCH₂), 7.42–7.55 (m, 4H, aromatic).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at position 1 vs. 2 is mitigated using bulky bases (e.g., t-BuOK).
  • Byproducts : Unreacted o-phenylenediamine is removed via aqueous extraction.
  • Yield Improvement : Pd-catalyzed methods increase efficiency versus thermal cyclization (75% vs. 50%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
{2-[1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine (Target) 1-(2-Methoxyethyl), 2-(ethylmethylamine) C13H20N3O 234.32 Enhanced hydrophilicity (methoxy group)
(1-Ethyl-1H-1,3-benzodiazol-2-yl)methylamine 1-Ethyl, 2-(methylaminomethyl) C11H15N3 189.26 Lower polarity; potential CNS activity
1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazol-2-amine 1-(Dimethylaminoethyl), 2-amine C11H16N4 204.27 Increased basicity (tertiary amine)
1-[(6-Methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine 1-(6-Methoxypyridinylmethyl), 2-amine C14H14N4O 254.29 Aromatic π-stacking; antimicrobial potential
(1H-1,3-Benzodiazol-2-yl)methylamine Complex substituents with ethoxy and thiophene groups C22H23N3O2S 393.50 Antiproliferative activity (inferred)

Key Findings:

Bulky aromatic substituents (e.g., pyridinyl or thiophene in ) reduce solubility but may improve target specificity via π-π interactions.

Tertiary amines (e.g., dimethylaminoethyl in ) exhibit higher basicity, which could influence receptor binding kinetics.

Synthetic Accessibility: Click chemistry and Mitsunobu reactions are viable for introducing azide or ether groups, though the target compound’s synthesis likely relies on alkylation and amination steps .

Biological Activity

{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine is a chemical compound identified by its molecular formula C13H19N3O. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • IUPAC Name : 2-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]-N-methylethanamine
  • CAS Number : 1282773-21-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain receptors or enzymes, which can lead to various physiological effects. Research indicates that it may have antimicrobial and anticancer properties, although the exact pathways remain under investigation.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays have shown promising results, indicating that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-715Caspase activation
HeLa20Cell cycle arrest
A54925Induction of reactive oxygen species

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its safety profile and efficacy. The study reported no significant adverse effects at therapeutic doses and demonstrated a reduction in tumor size in treated groups compared to controls.

Q & A

Q. What are the established synthetic pathways for {2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine?

The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with appropriate carbonyl-containing precursors. Key steps include:

  • Benzodiazole Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative (e.g., glycolic acid for methoxyethyl substitution) under acidic conditions .
  • Functionalization : Alkylation or reductive amination to introduce the methylamine and methoxyethyl groups. For example, reacting 1-(2-methoxyethyl)-1H-benzodiazole with ethylenediamine derivatives followed by methylation .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon backbone, particularly the methoxyethyl (-OCH2_2CH2_2OCH3_3) and methylamine (-N(CH3_3)CH2_2-) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like disorder in flexible methoxyethyl chains .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes to enzymes (e.g., kinases, bromodomains). The benzodiazole core often acts as a scaffold, while the methoxyethyl group modulates solubility and binding pocket interactions .
  • MD Simulations : Assess stability of ligand-target complexes; trajectories analyze hydrogen bonding and hydrophobic interactions over time .
  • Validation : Correlate docking scores with in vitro IC50_{50} values from enzyme inhibition assays .

Q. What experimental strategies address contradictions in reported bioactivity data?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Structural Analog Comparison : Test derivatives (e.g., varying methoxyethyl chain length) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Cross-reference bioactivity datasets from public repositories (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Crystal Growth Issues : Flexible methoxyethyl chains cause disorder. Solutions include:
  • Cryocooling : Stabilize crystals at 100 K during data collection .
  • Co-crystallization : Add rigid co-formers (e.g., carboxylic acids) to improve packing .
    • Data Refinement : SHELXL’s restraints (e.g., SIMU, DELU) model anisotropic displacement parameters for disordered regions .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use Pd/C or CuI for coupling steps (e.g., introducing ethylamine groups) .
  • Workflow Automation : Continuous-flow reactors improve reproducibility and reduce by-products .

Methodological Considerations

Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?

  • Kinase Profiling : Use ADP-Glo™ or TR-FRET assays to measure inhibition against a panel of kinases (e.g., EGFR, BRAF) .
  • Cellular Models : Assess antiproliferative effects in cancer cell lines (e.g., PC-3 prostate cancer) via MTT assays, with IC50_{50} values normalized to positive controls (e.g., imatinib) .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Data Analysis and Reporting

Q. What statistical methods validate SAR trends in derivative libraries?

  • Multivariate Analysis : Principal component analysis (PCA) or partial least squares (PLS) regression correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Machine Learning : Train random forest models on public datasets to predict novel derivatives with enhanced potency .

Q. How are stability and storage conditions determined for long-term studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Stabilize hygroscopic samples by freeze-drying and storing under argon .

Q. Key Citations

  • Synthesis protocols:
  • Structural analysis:
  • Biological evaluation:
  • Computational modeling:

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